(R)-3-(4-bromophenyl)piperidine hydrochloride
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Overview
Description
®-3-(4-bromophenyl)piperidine hydrochloride is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-bromophenyl)piperidine hydrochloride typically involves the stereoselective formation of the piperidine ring. One common method includes the use of chiral catalysts to ensure the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of ®-3-(4-bromophenyl)piperidine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
®-3-(4-bromophenyl)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .
Scientific Research Applications
®-3-(4-bromophenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-(4-bromophenyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may play a crucial role in binding to these targets, while the piperidine ring can influence the compound’s overall conformation and activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(4-bromophenyl)piperidine hydrochloride: The enantiomer of the compound, which may have different biological activity and properties.
4-bromophenylpiperidine: Lacks the chiral center and may exhibit different reactivity and applications.
2,6-disubstituted piperidine derivatives: These compounds share the piperidine core but have different substituents, leading to varied chemical and biological properties.
Uniqueness
®-3-(4-bromophenyl)piperidine hydrochloride is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
(R)-3-(4-bromophenyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- IUPAC Name : this compound
- CAS Number : 2409590-07-2
- Molecular Weight : 257.71 g/mol
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. The compound has been studied for its potential as a modulator in several pathways, particularly in the context of neurological disorders and cancer treatment.
- Receptor Interaction : This compound may act as an antagonist or partial agonist at certain neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive function.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit specific enzymes involved in neurotransmitter degradation, thus enhancing synaptic availability of critical neurotransmitters like acetylcholine.
Anticancer Properties
Recent research has indicated that piperidine derivatives, including this compound, exhibit anticancer activity through several mechanisms:
- Cytotoxicity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For example, it demonstrated significant cytotoxic effects on FaDu hypopharyngeal tumor cells, with IC50 values comparable to established chemotherapeutic agents like bleomycin .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in models of Alzheimer's disease:
- Cholinesterase Inhibition : It has shown promise as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in the treatment of Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Studies and Research Findings
- Study on Piperidine Derivatives : A comprehensive review highlighted the potential of piperidine derivatives in cancer therapy, noting that modifications to the piperidine ring can enhance biological activity and selectivity for tumor cells .
- Neuroprotective Studies : Research focusing on the neuroprotective properties of similar compounds revealed that structural modifications could significantly impact their ability to cross the blood-brain barrier and inhibit cholinesterases effectively .
- In Vivo Evaluations : Animal studies have indicated that this compound may exhibit reduced toxicity compared to traditional chemotherapeutics while maintaining efficacy against tumor growth .
Properties
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMREVNYDUTMM-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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